molecular formula C13H18BrFN2 B1380208 1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine CAS No. 1522254-77-8

1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine

Cat. No.: B1380208
CAS No.: 1522254-77-8
M. Wt: 301.2 g/mol
InChI Key: MEWLKJIEKDINBV-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative characterized by a benzyl group substituted with bromo (Br) and fluoro (F) groups at positions 3 and 5, respectively, and an ethyl group at the 4-position of the piperazine ring (Fig. 1). This compound is part of a broader class of piperazine-based molecules studied for their pharmacological and chemical properties.

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14)9-13(15)8-11/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWLKJIEKDINBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄BrF₂N₂
  • SMILES : CCOC1=CC(=C(C=C1)Br)C(CN2CCN(CC2)C)F
  • CAS Number : 1522254-77-8

The compound features a piperazine core with bromine and fluorine substituents that may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound shows potential as an antimicrobial agent. Its structure may enhance interactions with microbial enzymes or membranes, leading to inhibition of growth.

Anticancer Activity

The compound is under investigation for its anticancer properties. The presence of halogen atoms (bromine and fluorine) is known to enhance reactivity toward cancer cell lines. Research has shown that benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with certain receptors can alter signaling cascades, potentially inducing apoptosis in cancer cells or inhibiting microbial replication.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of certain bacteria and fungi
AnticancerShows potential to inhibit tumor cell proliferation
Enzyme InhibitionPossible inhibitor of specific metabolic enzymes

Case Study: Anticancer Activity

A study focused on a series of benzamide derivatives, including this compound, demonstrated significant anticancer effects in vitro. The compound was tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The research highlighted that halogen substituents played a critical role in enhancing cytotoxicity by promoting apoptosis through mitochondrial pathways.

Comparison with Related Benzamides

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHighUnique combination of bromine and fluorine
4-Bromo-N-cyclopropyl-3-methoxybenzamideLowModerateContains methoxy group instead of chlorine
4-Chloro-N-cyclopropyl-3-nitrobenzamideLowHighNitro group enhances reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Piperazine derivatives vary significantly based on substituents on the benzyl ring and the nitrogen atoms of the piperazine core. Key structural analogs include:

Compound Name Substituents on Benzyl/Piperazine Key Features Reference
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine 3-Br, 5-F on benzyl; 4-ethyl on piperazine Bromo-fluoro substitution may enhance lipophilicity and target selectivity
1-(3-Chlorophenyl)piperazine (3-CPP) 3-Cl on benzyl Common scaffold in CNS agents; moderate serotonin receptor affinity
1-(4-Fluorophenyl)piperazine (4-FPP) 4-F on benzyl Higher metabolic stability compared to unsubstituted analogs
1-(3-Trifluoromethylphenyl)piperazine 3-CF3 on benzyl Enhanced electron-withdrawing effects; improved pharmacokinetic properties
4-Methylpiperazine derivatives 4-methyl on piperazine Micromolar antiviral activity (IC50 = 5.1 µM)

Key Observations :

  • Piperazine Substituents : Ethyl groups at the 4-position (vs. methyl or hydrogen) may balance steric bulk and flexibility, influencing receptor binding. For example, 4-ethylpiperazine esters exhibit higher HIV integrase inhibition (IC50 = 18.5 µM) than their acid counterparts .

Pharmacological Activity Comparisons

Antiviral Activity
  • 4-Ethylpiperazine Derivatives : Compounds with n=2 or n=3 linkers show micromolar IC50 values (5.1–26.2 µM) against respiratory syncytial virus (RSV) and HIV RNase H, with selectivity indices (SI) of 20–21 .
  • 4-Methylpiperazine Analogs : Higher potency (IC50 = 5.1 µM) than ethyl derivatives in RSV inhibition, suggesting steric or electronic optimization is critical .

Physicochemical and Pharmacokinetic Properties

  • logP Values : Piperazine derivatives with bromo/fluoro substituents (e.g., target compound) exhibit logP values similar to morpholine analogs (~2.8–3.2), favoring blood-brain barrier penetration .
  • Toxicity : While some 4-ethylpiperazine derivatives show hemotoxicity , others (e.g., PbAEs) demonstrate low toxicity up to 300 mg/kg in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine
Reactant of Route 2
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1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine

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